

# An In-depth Technical Guide to 2-Hydroxyisonicotinonitrile: Molecular Structure and Properties

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## Compound of Interest

Compound Name: 2-Hydroxyisonicotinonitrile

Cat. No.: B3043947

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## Abstract

This technical guide provides a comprehensive examination of **2-Hydroxyisonicotinonitrile**, a pivotal heterocyclic building block in medicinal and materials chemistry. The document delineates its fundamental molecular and structural characteristics, including its chemical formula, tautomeric nature, and key physicochemical properties. A detailed analysis of its spectroscopic signatures (NMR, IR) is presented, offering a practical framework for its identification and characterization. Furthermore, this guide outlines a standard laboratory-scale synthesis protocol and discusses the compound's reactivity and its applications as a precursor in the development of advanced functional molecules. This work is intended to serve as an essential resource for researchers, scientists, and professionals engaged in drug discovery and chemical synthesis.

## Introduction

**2-Hydroxyisonicotinonitrile**, also known by its systematic IUPAC name, 2-oxo-1,2-dihydropyridine-4-carbonitrile, is a substituted pyridine derivative of significant interest in organic synthesis.<sup>[1]</sup> Its structure, featuring a hydroxyl group, a nitrile moiety, and a pyridine ring, imparts a unique chemical reactivity that makes it a valuable intermediate. The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and biologically active compounds, rendering its derivatives, such as **2-Hydroxyisonicotinonitrile**, critical targets for synthesis and functionalization.<sup>[2][3]</sup> This guide aims to provide an in-depth, field-proven

perspective on the molecular structure, properties, and handling of this compound, grounded in established analytical techniques and synthetic methodologies.

## Molecular Formula and Physicochemical Properties

The foundational step in characterizing any chemical entity is to establish its elemental composition and core physical attributes. This information is crucial for everything from reaction stoichiometry calculations to purification and storage protocols.

### Chemical Identity and Formula

- Chemical Name: **2-Hydroxyisonicotinonitrile**[\[1\]](#)
- Synonyms: 4-Cyano-2-hydroxypyridine, 2-Oxo-1,2-dihydropyridine-4-carbonitrile, 4-Cyano-2(1H)-pyridinone[\[1\]](#)
- CAS Number: 94805-51-3[\[4\]](#)
- Molecular Formula: C<sub>6</sub>H<sub>4</sub>N<sub>2</sub>O[\[5\]](#)
- Molecular Weight: 120.11 g/mol [\[5\]](#)[\[6\]](#)

### Physicochemical Data

The physical properties of **2-Hydroxyisonicotinonitrile** dictate its behavior in different environments and are essential for designing experimental procedures.

Property	Value	Source(s)
Appearance	Solid	<a href="#">[4]</a> <a href="#">[7]</a>
Melting Point	285-288°C	<a href="#">[5]</a>
Purity (Typical)	≥95%	<a href="#">[4]</a> <a href="#">[7]</a>
SMILES	<chem>N#CC1=CC=NC(O)=C1</chem>	<a href="#">[4]</a> <a href="#">[6]</a>
InChI Key	QCOIHYBOBZFBJE-UHFFFAOYSA-N	<a href="#">[4]</a> <a href="#">[8]</a>

## Molecular Structure and Tautomerism

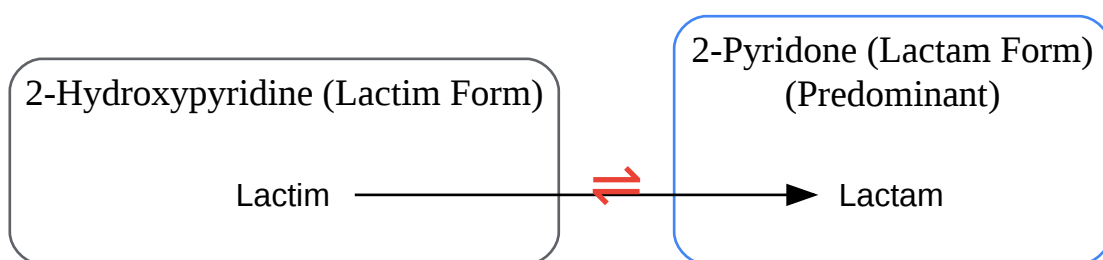
A nuanced understanding of **2-Hydroxyisonicotinonitrile**'s structure requires acknowledging its tautomeric nature, a phenomenon where a compound exists as a mixture of two or more interconvertible isomers.<sup>[9][10][11]</sup>

### The Lactam-Lactim Equilibrium

**2-Hydroxyisonicotinonitrile** exists in a dynamic equilibrium between two tautomeric forms: the 2-hydroxypyridine (lactim) form and the 2-pyridone (lactam) form.<sup>[12]</sup> This equilibrium is fundamental to its reactivity, as the two forms present different functional groups.

- 2-Hydroxypyridine (Lactim): Features an aromatic pyridine ring with a hydroxyl (-OH) substituent.
- 2-Pyridone (Lactam): Contains a dihydropyridine ring with a carbonyl (C=O) group, classifying it as an amide.

In the solid state and in most solvent conditions, the equilibrium heavily favors the 2-pyridone (lactam) form due to the greater stability of the amide group and favorable hydrogen bonding possibilities.<sup>[12][13]</sup> Spectroscopic evidence, particularly from IR and NMR, overwhelmingly supports the predominance of the 2-pyridone tautomer.



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Caption: Tautomeric equilibrium of **2-Hydroxyisonicotinonitrile**.

## Spectroscopic Characterization

Spectroscopic analysis is the cornerstone of structural elucidation in chemistry. The following sections detail the expected spectral features of **2-Hydroxyisonicotinonitrile**, interpreted with the understanding that the 2-pyridone form is dominant.

## Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally useful for identifying functional groups.<sup>[14]</sup> The spectrum of **2-Hydroxyisonicotinonitrile** provides clear evidence for the 2-pyridone tautomer.

- Key Absorptions:
  - $\sim 3100\text{-}3500\text{ cm}^{-1}$  (N-H stretch): A strong, somewhat broad band characteristic of the N-H bond in the lactam ring.
  - $\sim 2230\text{ cm}^{-1}$  (C $\equiv$ N stretch): A sharp, strong absorption confirming the presence of the nitrile group.
  - $\sim 1650\text{-}1690\text{ cm}^{-1}$  (C=O stretch): A very strong absorption indicative of the amide carbonyl group in the pyridone ring.<sup>[15][16]</sup> The presence of this peak, coupled with the N-H stretch, is the most compelling evidence for the lactam structure.
  - $\sim 1600\text{-}1450\text{ cm}^{-1}$  (C=C and C=N stretches): Absorptions related to the aromatic-like ring vibrations.

The absence of a strong, broad O-H stretch around  $3200\text{-}3600\text{ cm}^{-1}$  (distinct from the N-H stretch) further argues against a significant population of the hydroxypyridine form.<sup>[15]</sup>

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen ( $^1\text{H}$ ) and carbon ( $^{13}\text{C}$ ) environments within the molecule.<sup>[17]</sup> The chemical shifts are highly sensitive to the electronic environment, which differs significantly between the two tautomers.

In a typical deuterated solvent like DMSO- $d_6$ , the  $^1\text{H}$  NMR spectrum would show:

- $\sim 11.0\text{-}12.5\text{ ppm}$  (1H, broad singlet): This downfield signal corresponds to the acidic proton on the nitrogen atom (N-H) of the pyridone ring. Its broadness is due to quadrupole broadening and potential exchange.<sup>[18]</sup>

- ~7.5-8.0 ppm (1H, doublet or singlet): The proton at position 6 of the ring (adjacent to the nitrogen).
- ~6.5-7.0 ppm (2H, multiplet): The protons at positions 3 and 5 of the ring. The exact splitting pattern depends on the coupling constants between the ring protons.[\[19\]](#)

The  $^{13}\text{C}$  NMR spectrum provides further confirmation of the pyridone structure:

- ~160-165 ppm: The carbonyl carbon ( $\text{C}=\text{O}$ ) of the lactam. This is a key indicator.
- ~115-120 ppm: The nitrile carbon ( $\text{C}\equiv\text{N}$ ).
- ~100-150 ppm: Four signals corresponding to the other carbon atoms in the pyridine ring.

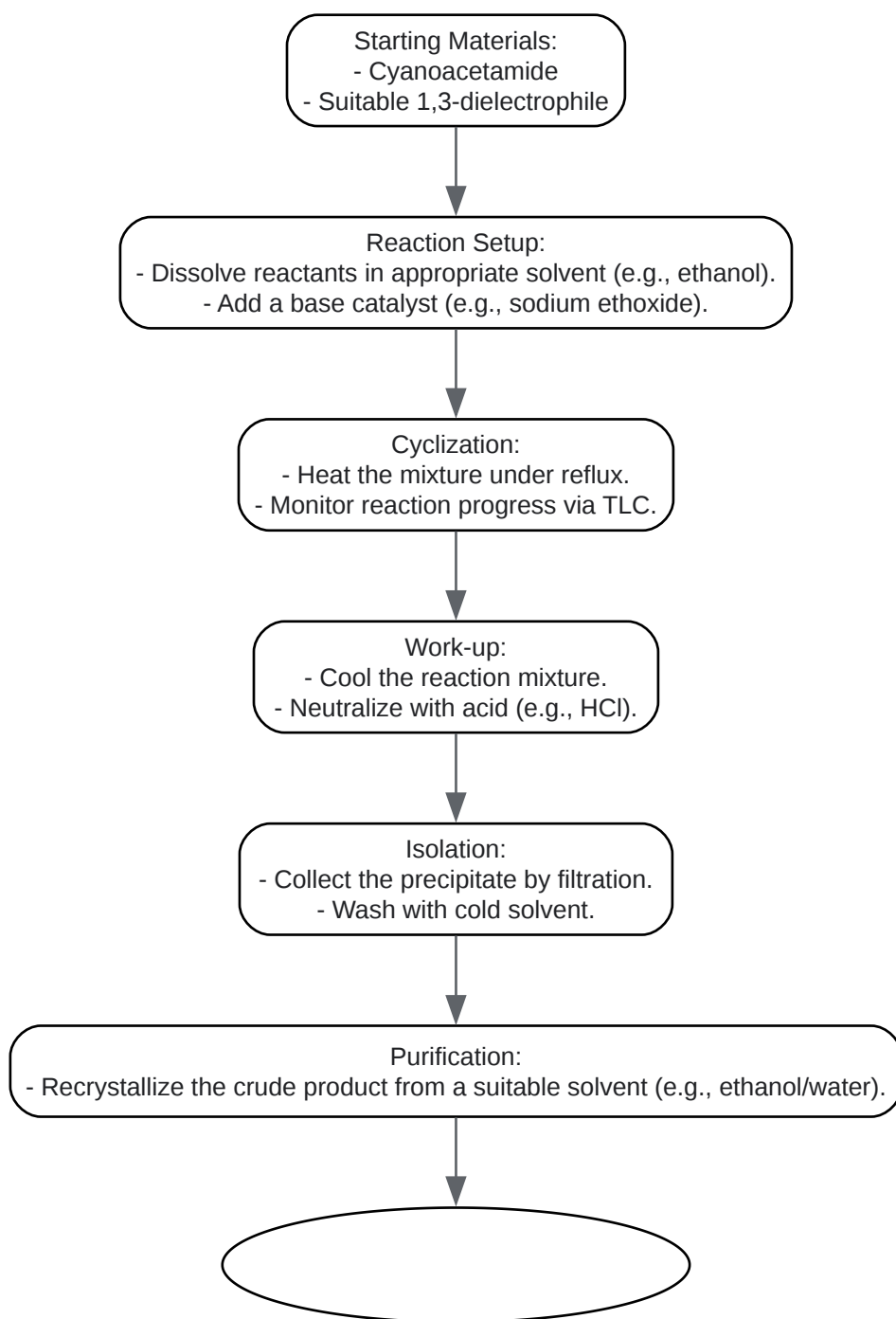
## Synthesis and Reactivity

**2-Hydroxyisonicotinonitrile** serves as a versatile starting material for more complex molecules. Its synthesis and subsequent reactions are of great interest to synthetic chemists.

## Representative Synthesis Protocol

A common route to pyridone structures involves the cyclization of appropriate precursors. One established method is the reaction of cyanoacetamide with a 1,3-dicarbonyl compound or its equivalent.

Workflow: Synthesis of **2-Hydroxyisonicotinonitrile**



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Caption: General workflow for pyridone synthesis.

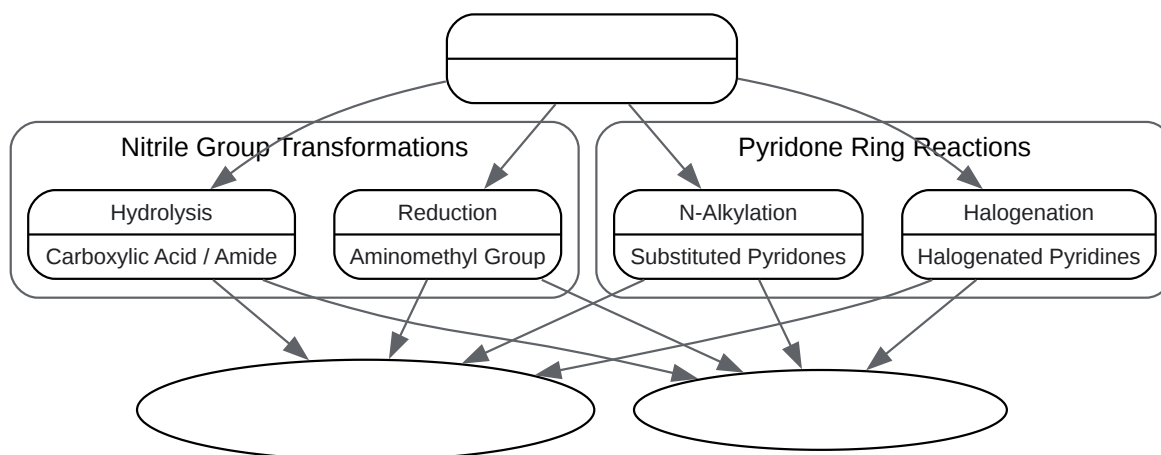
Step-by-Step Protocol:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, dissolve cyanoacetamide (1.0 eq) and a suitable 1,3-dicarbonyl equivalent in anhydrous ethanol.
- **Initiation:** Add a catalytic amount of a base, such as sodium ethoxide (e.g., 0.1 eq), to the solution.
- **Cyclization/Condensation:** Heat the mixture to reflux for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the flask to room temperature and then in an ice bath. Acidify the mixture carefully with dilute hydrochloric acid until a precipitate forms.
- **Isolation and Purification:** Collect the solid product by vacuum filtration, wash it with cold water, and then a small amount of cold ethanol. The crude product can be further purified by recrystallization.

Disclaimer: This is a generalized protocol. Specific conditions may vary and should be adapted from literature precedents.

## Applications in Research and Development

The dual functionality of the nitrile and the reactive pyridone ring makes **2-Hydroxyisonicotinonitrile** a valuable building block.<sup>[20]</sup> The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. The pyridone ring can undergo N-alkylation, halogenation, and other modifications.



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Caption: Role as a versatile chemical intermediate.

This versatility allows for its incorporation into a wide range of target molecules, including:

- Pharmaceuticals: As a scaffold for designing enzyme inhibitors (e.g., for kinases or histone deacetylases) and other biologically active agents.<sup>[3][21]</sup>
- Materials Science: As a precursor for functional dyes, ligands for metal complexes, and components of organic electronic materials.

## Conclusion

**2-Hydroxyisonicotinonitrile** is a molecule of significant synthetic utility, characterized by its stable 2-pyridone tautomeric form. Its molecular formula is  $C_6H_4N_2O$ . A thorough understanding of its spectroscopic properties is essential for its unambiguous identification in a laboratory setting. The presence of a strong carbonyl absorption in the IR spectrum and a downfield N-H proton signal in the  $^1H$  NMR spectrum are definitive markers for its predominant lactam structure. Its reactivity at both the nitrile and pyridone moieties establishes it as a valuable and versatile intermediate for the synthesis of a diverse array of complex molecules for applications in drug discovery and materials science.

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